molecular formula C30H48O7 B1251045 Hippurin-1

Hippurin-1

Cat. No. B1251045
M. Wt: 520.7 g/mol
InChI Key: HRJBSUKSBJIMML-DVPIGBGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hippurin-1 is an oxaspiro compound and a steroid.
Hippurin-1 is a natural product found in Isis hippuris with data available.

Scientific Research Applications

Isolation and Identification

  • New Hippurins from Sarcophyton crassocaule : Hippurins, including variants of Hippurin-1, have been isolated from the soft coral Sarcophyton crassocaule. This discovery contributes to the understanding of marine natural products (Anjaneyulu, Murthy, & Rao, 2010).

Anticancer Properties

  • Effects on Adult T-Cell Leukemia : Hippuristanol, related to Hippurin-1, exhibits anti-leukemia effects by inhibiting the proliferation of HTLV-1-infected T-cell lines and inducing apoptosis (Tsumuraya et al., 2011).
  • Cytotoxic Polyoxgenated Steroids : Hippurin-1 and related compounds have shown potent in vitro anticancer activities, offering insights into novel cancer treatments (Higa, Tanaka, Tsukitani, & Kikuchi, 1981).

Metabolic and Health Effects

  • Antioxidant Metabolism : Studies suggest that hippuric acid, related to Hippurin-1, plays a role in DNA repair enhancement and NF‐kB inhibition, indicating potential health benefits (Pero, Lund, & Leanderson, 2009).
  • Impact on Glucose Levels and Insulin Secretion : Hippuric acid is associated with better glycemic control and β-cell function, highlighting its potential in diabetes management (de Mello et al., 2017).

Chemical Synthesis and Analysis

  • Synthesis of Hippuristanol : Research on the synthesis of hippuristanol, a derivative of Hippurin-1, aids in understanding its structure and potential therapeutic applications (Li, Dang, Liu, & Yu, 2009).
  • NMR Spectrum Assignment : Advanced techniques like NMR spectroscopy have been used to analyze the molecular structure of Hippurin-1, providing deeper insights into its chemical properties (Martin, Srivastva, Matson, & Weinheimer, 1983).

Environmental and Agricultural Applications

  • Mitigating Nitrous Oxide Emissions : Studies indicate the potential of hippuric acid in reducing N2O emissions from urine patches, which can have significant environmental benefits (Clough et al., 2009).

properties

Product Name

Hippurin-1

Molecular Formula

C30H48O7

Molecular Weight

520.7 g/mol

IUPAC Name

[(1S,2S,3'S,4S,6R,7R,8R,9S,11S,12S,13S,15R,16S,18S)-7,11,16-trihydroxy-2',2',3',7,9,13-hexamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,5'-oxolane]-15-yl] acetate

InChI

InChI=1S/C30H48O7/c1-15-12-30(37-26(15,3)4)29(7,34)25-22(36-30)11-19-18-9-8-17-10-20(32)23(35-16(2)31)14-27(17,5)24(18)21(33)13-28(19,25)6/h15,17-25,32-34H,8-14H2,1-7H3/t15-,17-,18-,19-,20-,21-,22-,23+,24+,25-,27-,28-,29+,30+/m0/s1

InChI Key

HRJBSUKSBJIMML-DVPIGBGPSA-N

Isomeric SMILES

C[C@H]1C[C@]2([C@]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(C[C@@H]([C@H]5[C@H]4CC[C@@H]6[C@@]5(C[C@H]([C@H](C6)O)OC(=O)C)C)O)C)(C)O)OC1(C)C

Canonical SMILES

CC1CC2(C(C3C(O2)CC4C3(CC(C5C4CCC6C5(CC(C(C6)O)OC(=O)C)C)O)C)(C)O)OC1(C)C

synonyms

24-methyl-22,25-epoxy-5 alpha-furostan-2,3,11,20-tetrol 2-monoacetate
hippurin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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